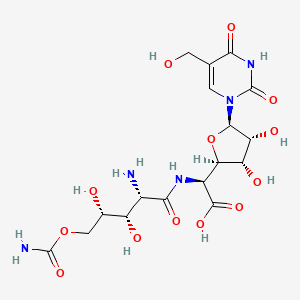
多粘菌素 B
描述
Polyoxin B is an antifungal antibiotic produced by Streptomycetes . It is used as a microbial fungicide to control various pathogenic fungi including Alternaria spp. and Botrytis spp . It belongs to a group of nucleoside antibiotics composed of heterocyclic moieties containing nitrogen .
Synthesis Analysis
Polyoxins, including Polyoxin B, are naturally occurring peptidyl nucleoside antibiotics that inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . Synthetic efforts have been made to improve their pharmacokinetic properties by creating analogs .
Molecular Structure Analysis
The chemical formula of Polyoxin B is C₁₇H₂₅N₅O₁₃ . It is a chiral molecule . The molecular structure of Polyoxin B includes a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains, generally C10-C14 in length .
Chemical Reactions Analysis
A sensitive and effective method based on a modified QuECHERS method for the determination of Polyoxin B in cucumber and soil using liquid chromatography tandem–mass spectrometry (LC–MS/MS) was developed and validated .
Physical And Chemical Properties Analysis
Polyoxin B is very soluble in water but practically insoluble in common organic solvents such as methanol, ethanol, butanol, acetone, chloroform, benzene, and ether . It is stable in solution over a pH range of 1 to 8 .
科学研究应用
Agricultural Antibiotic
Polyoxin B was discovered as part of a search for new fungicides and insecticides for agricultural use. It is produced by Streptomycetes and was first reported in the 1960s . It’s used as an antifungal antibiotic, particularly in agriculture to prevent plant pathogens. Its discovery was significant in replacing mercury-containing agrochemicals, which were banned due to their toxicity and environmental impact .
Antifungal Agent
The compound exhibits strong antifungal activity, which was initially identified in the culture broth of Streptomyces cacaoi var. asoensis. It is water-soluble and was challenging to isolate and purify but was eventually obtained as a colorless crystal. Polyoxin B inhibits chitin synthesis in fungi, which is crucial for their cell wall structure, thereby preventing the growth of fungal pathogens .
Potential Anticancer Activity
Nucleoside antibiotics like Polyoxin B possess various biological activities, including potential anticancer properties. While the primary focus has been on its antifungal action, the structural similarities to nucleic acids suggest that it could interfere with nucleic acid synthesis, which is a promising avenue for cancer treatment research .
Herbicidal Applications
Polyoxin B’s mechanism of action, which involves the inhibition of cell wall synthesis, also lends itself to herbicidal applications. By mimicking a chitin intermediate, it can inhibit the growth of certain plants, which is useful for controlling unwanted vegetation in agricultural settings .
Research Tool in Cell Biology
In cell biology research, Polyoxin B can be used to study the mechanisms of cell wall synthesis and repair. By inhibiting chitin synthesis, researchers can observe the effects on cell wall integrity and understand the processes involved in cell wall maintenance .
Environmental Safety Studies
Given its use in agriculture, Polyoxin B is also the subject of environmental safety studies. Researchers are interested in understanding its breakdown, persistence, and impact on non-target organisms in the ecosystem. This is crucial for assessing the long-term implications of its widespread use in farming .
作用机制
Target of Action
Milpan, also known as UP481S7UOD or Polyoxin B, is primarily targeted towards various plant pathogenic fungi, including Alternaria spp. and Botrytis spp . It is a microbial fungicide that is used on lawns, top fruit, and rice to control these fungi .
Mode of Action
Milpan interacts with its targets by inhibiting cell wall biosynthesis . This systemic action with protective properties disrupts the normal functioning of the fungi, thereby controlling their growth and spread .
Biochemical Pathways
The biochemical pathways affected by Milpan involve the biosynthesis of the fungal cell wall . By inhibiting this process, Milpan disrupts the integrity of the fungal cell wall, leading to the death of the fungi . The downstream effects include the control of fungal growth and the prevention of fungal diseases in plants .
Pharmacokinetics
It is known that milpan is produced by controlled fermentation , suggesting that it may be metabolized and excreted by the organisms that produce it.
Result of Action
The molecular and cellular effects of Milpan’s action result in the death of the targeted fungi . By inhibiting cell wall biosynthesis, Milpan disrupts the integrity of the fungal cell wall, leading to the death of the fungi . This results in the control of fungal growth and the prevention of fungal diseases in plants .
Action Environment
The action, efficacy, and stability of Milpan can be influenced by environmental factors. It is known that Milpan is used in various environments, including lawns, top fruit, and rice , suggesting that it may be effective in a range of environmental conditions.
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h1,5-11,14,23-27H,2-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)/t5-,6-,7-,8+,9-,10+,11+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNSPMAOIVQRP-YVKGXWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19396-06-6 | |
| Record name | Polyoxin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19396-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Polar | |
CAS RN |
19396-06-6 | |
| Record name | Polyoxin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-amino-5-O-carbamoyl-2-deoxy-L-xylonamido-1,5-dideoxy-1-(3,4-dihydro-5-hydroxymethyl-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-allofuranuronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYOXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP481S7UOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Polyoxin B?
A1: Polyoxin B acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a major component of fungal cell walls. [, ]
Q2: How does the inhibition of chitin synthase affect fungi?
A2: Inhibition of chitin synthase disrupts the formation of the fungal cell wall, ultimately leading to cell death. This is due to the loss of cell wall integrity, increased susceptibility to osmotic stress, and impaired cell division. [, ]
Q3: Are there specific morphological changes observed in fungi treated with Polyoxin B?
A3: Yes, Polyoxin B treatment can induce abnormal germ tube swelling in susceptible fungi. This is often accompanied by electrolyte leakage and the accumulation of UDP-N-acetylglucosamine, a precursor of chitin biosynthesis. [, , ]
Q4: What is the molecular formula and weight of Polyoxin B?
A4: While this specific information is not directly provided in the research papers, they describe Polyoxin B as a nucleoside peptide antibiotic. More detailed structural information can be found in chemical databases and literature specializing in natural product chemistry.
Q5: What can be said about the stability of Polyoxin B in different environments?
A5: One study observed partial degradation of Polyoxin B in stored kiwifruit samples after 6 months (degradation rate: 31.3%), while Kasugamycin, Validamycin A, and Ningnanmycin remained stable. [] This suggests that Polyoxin B's stability might be affected by specific environmental factors and requires further investigation.
Q6: Does Polyoxin B exhibit any catalytic properties?
A6: Polyoxin B is not a catalyst. It functions as an inhibitor by binding to the active site of chitin synthase and blocking its activity. [, ]
Q7: How do structural differences between Polyoxin B and other Polyoxins affect their activity?
A8: While the papers don't provide a comprehensive SAR analysis, they highlight differences in the effects of Polyoxin B and Polyoxin D on insects. This suggests that even minor structural variations within the Polyoxin family can significantly impact their biological activity. []
Q8: What formulations of Polyoxin B are commonly used?
A9: Research mentions the use of Polyoxin B in various formulations, including wettable powder (WP) [, , , ] and solutions. [, , ] The choice of formulation likely depends on the intended application and desired release characteristics.
Q9: Are there strategies to enhance the stability or effectiveness of Polyoxin B formulations?
A10: One study mentions using white carbon as a carrier, along with co-formulants like sodium dodecyl sulfate, sodium lignosulfonate, and sodium tripolyphosphate, to formulate a Polyoxin B 10%WP. [] This suggests that formulation optimization can influence the product's stability and efficacy.
Q10: What are the safety considerations associated with the use of Polyoxin B?
A11: While the provided research primarily focuses on efficacy and mechanism of action, it highlights the importance of understanding potential environmental impacts and degradation pathways. [] Specific SHE regulations and guidelines should be consulted for safe handling and use.
Q11: What is known about the absorption, distribution, metabolism, and excretion of Polyoxin B?
A11: The provided research focuses mainly on the in vitro and in vivo efficacy of Polyoxin B against various fungi and insects. Specific details regarding its pharmacokinetic properties in different organisms require further investigation.
Q12: Against which plant pathogens has Polyoxin B shown efficacy?
A13: Research demonstrates the effectiveness of Polyoxin B against various plant pathogens, including Alternaria alternata, Alternaria mali, Alternaria kikuchiana, Botrytis cinerea, Cladosporium cladosporioides, Fusicoccum aescul, and Phoma destructiva. [, , , , , ]
Q13: What are some examples of in vivo studies demonstrating Polyoxin B's efficacy?
A14: Studies demonstrate Polyoxin B's effectiveness in controlling black spot disease in rapeseed caused by Alternaria brassicae. [] It was also effective in controlling powdery mildew in barley and cucumbers caused by Blumeria graminis f. sp. hordei and Sphaerotheca fuliginea, respectively. [, ]
Q14: Has resistance to Polyoxin B been reported in plant pathogens?
A15: Yes, resistance to Polyoxin B has been observed in some fungal species like Alternaria alternata and Alternaria mali. [, ]
Q15: What are the potential mechanisms of resistance to Polyoxin B?
A16: Research suggests that resistance might arise from reduced penetration of the antibiotic through the cell membrane to the enzyme site. [] Other potential mechanisms include modifications in the target enzyme, chitin synthase, or upregulation of efflux pumps that expel the compound from the cell.
Q16: Are there synergistic effects observed when Polyoxin B is combined with other fungicides?
A17: Yes, a synergistic effect was observed when Polyoxin B was combined with Iminoctadine triacetate in a commercial fungicide formulation called "Polybelin" against Polyoxin-resistant Alternaria alternata. This suggests that combining Polyoxin B with other fungicides can help overcome resistance and enhance its efficacy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



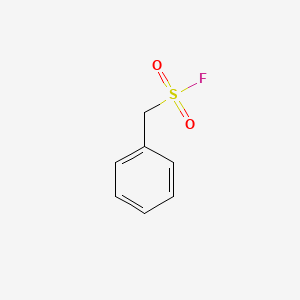
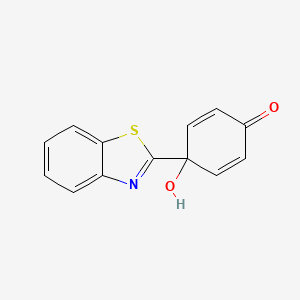
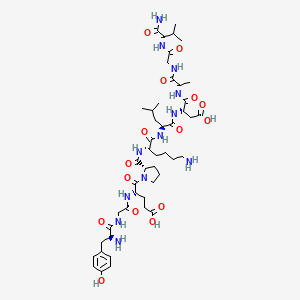
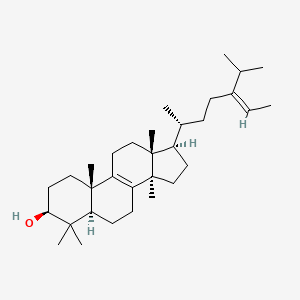
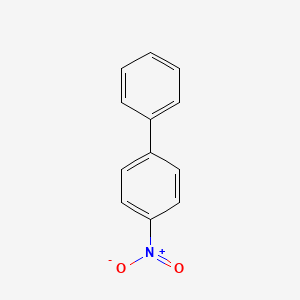
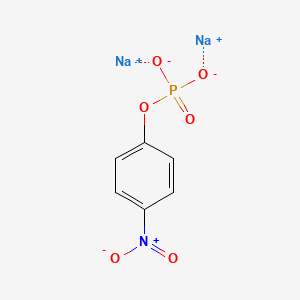

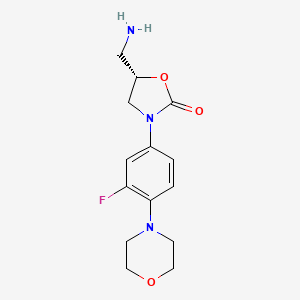

![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)
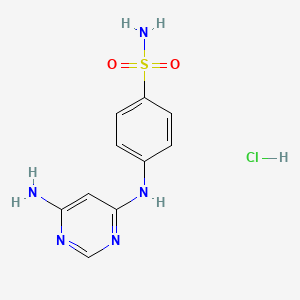

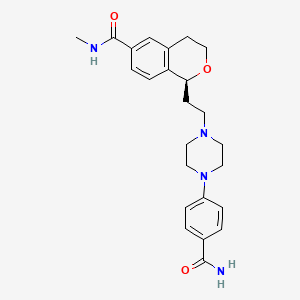
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)